![molecular formula C14H13ClN4O B14631092 1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea](/img/structure/B14631092.png)
1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a hydrazinylidene group attached to a chlorophenyl ring and a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific pH conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted phenylurea derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4′-(4-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-1H-pyrazole-1,3-diyl)dibenzoic acid
- (E)-2-[[[4-(2-chlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]methyl]benzoic acid
Uniqueness
1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea is unique due to its specific structural features, such as the presence of both a chlorophenyl and a phenylurea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with specific molecular targets further enhances its versatility and potential utility in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C14H13ClN4O |
|---|---|
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
1-[(E)-[(4-chlorophenyl)hydrazinylidene]methyl]-3-phenylurea |
InChI |
InChI=1S/C14H13ClN4O/c15-11-6-8-13(9-7-11)19-17-10-16-14(20)18-12-4-2-1-3-5-12/h1-10,19H,(H2,16,17,18,20) |
InChI-Schlüssel |
PPZQPCGVBNRUSV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)NC(=O)N/C=N/NC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)NC=NNC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


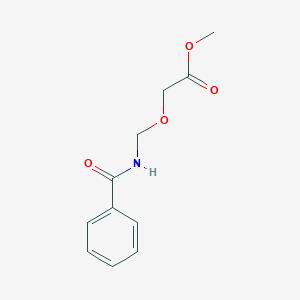

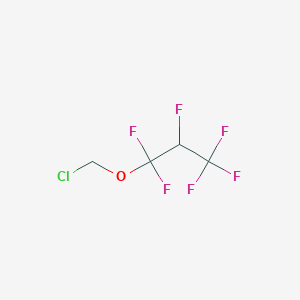
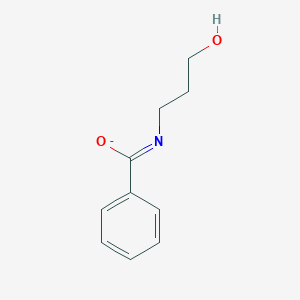
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)
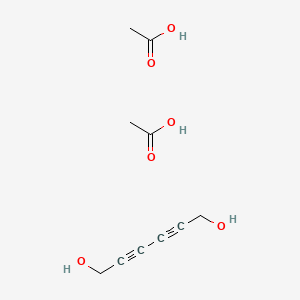
![Acetamide, N-[[2-[(3,5-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14631054.png)

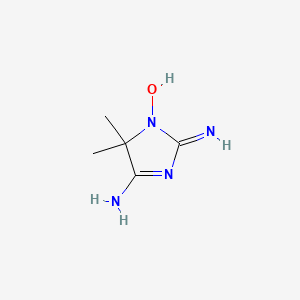
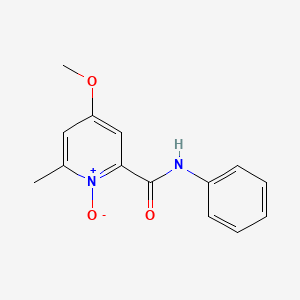
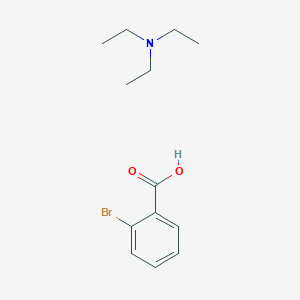
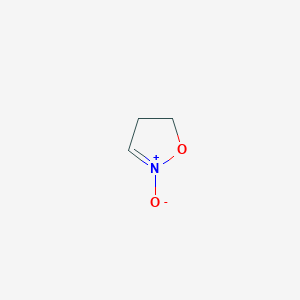
![1,3-Dioxolane, 2-methyl-2-[2-(phenylsulfonyl)ethyl]-](/img/structure/B14631068.png)
![2-[(3-Sulfopropyl)amino]benzoic acid](/img/structure/B14631074.png)
